

Foundational Research on Linear Pentamine Species: A Technical Guide

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Compound of Interest

Compound Name: *Tetraethylenepentamine
pentahydrochloride*

Cat. No.: *B046610*

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Introduction to Linear Pentamine Species

Linear pentamines are aliphatic organic compounds characterized by a straight-chain hydrocarbon backbone containing five amine functional groups. A prominent and well-studied example of this class is Tetraethylenepentamine (TEPA), systematically named N'-(2-(2-(2-aminoethylamino)ethylamino)ethyl)ethane-1,2-diamine.[1][2] These compounds are viscous, yellowish liquids soluble in most polar solvents.[2] While extensively used in industrial applications as curing agents for epoxy resins, corrosion inhibitors, and additives in fuel and lubricants, the foundational chemistry of linear pentamines and their derivatives holds significant relevance for researchers in materials science and drug development.[2][3]

As polycationic molecules at physiological pH, linear pentamines can interact with negatively charged biological macromolecules such as DNA and RNA. This behavior is analogous to naturally occurring polyamines like spermidine and spermine, which are crucial for cell growth, proliferation, and differentiation.[4] The ability to synthesize and modify linear pentamine structures opens avenues for creating novel therapeutic agents. Polyamine analogs are being investigated for their potential in cancer therapy, acting by interfering with the metabolism of natural polyamines, which are often upregulated in cancer cells.[5][6] This guide provides a foundational overview of the synthesis, characterization, and key chemical properties of linear pentamine species, with tetraethylenepentamine (TEPA) as the primary exemplar.

Quantitative Data on Tetraethylenepentamine (TEPA)

The following tables summarize the key physical, chemical, and spectroscopic properties of TEPA.

Table 1: Physical and Chemical Properties of Tetraethylenepentamine (TEPA)

Property	Value	Reference(s)
IUPAC Name	N'-(2-(2-(2-aminoethylamino)ethylamino)ethyl)ethane-1,2-diamine	[1][4]
CAS Number	112-57-2	[4][7]
Molecular Formula	C ₈ H ₂₃ N ₅	[4][8]
Molar Mass	189.30 g/mol	[4]
Appearance	Yellowish, viscous liquid	[2]
Density	0.998 g/mL at 25 °C	[4]
Boiling Point	340 °C (decomposes)	[4]
Melting Point	-40 °C	[4]
Flash Point	163 °C (325 °F)	[4]
Water Solubility	Soluble	[2]
Refractive Index (n ²⁰ /D)	1.505	[4]

Table 2: Spectroscopic Data for Tetraethylenepentamine (TEPA)

Spectroscopy Type	Peak/Chemical Shift	Assignment	Reference(s)
FTIR (cm ⁻¹)	3268	N-H stretching	[9]
2945, 2802	C-H stretching	[9]	
1658	Primary Amine (NH ₂) bending	[10]	
1590	N-H bending	[9]	
1527	Secondary Amine (NH) bending	[10]	
1447	C-H bending	[9]	
¹ H NMR (ppm)	Data for Pentahydrochloride Salt		
~3.5-3.8	-CH ₂ -N (ethylene backbone)	[11]	
~3.2-3.4	-CH ₂ -NH ₂ (terminal ethylene)	[11]	
¹³ C NMR (ppm)	Predicted values for free base		
~50-55	-CH ₂ -NH-CH ₂ -	[4]	
~45-50	-CH ₂ -NH-CH ₂ -	[4]	
~38-42	H ₂ N-CH ₂ -	[4]	

Note: NMR data for the free base of TEPA is not readily available in the literature in a consolidated format. The provided data for the pentahydrochloride salt and predicted values for the free base serve as a reference.

Experimental Protocols

Synthesis of Linear Polyamines (Representative Protocol)

The industrial synthesis of TEPA often involves high-pressure and high-temperature reactions that are not easily adaptable to a standard laboratory setting. A common laboratory approach for synthesizing linear polyamines involves a multi-step process of protection, alkylation, and deprotection. The following is a representative protocol adapted from the synthesis of similar long-chain linear polyamines.^{[5][6][12]}

Objective: To synthesize a linear pentamine via a stepwise chain elongation approach.

Materials:

- A suitable starting diamine (e.g., N,N'-diboc-1,4-diaminobutane)
- A suitable alkylating agent with a protected amine and a leaving group (e.g., 2-(Boc-amino)ethyl bromide)
- A non-nucleophilic base (e.g., sodium hydride)
- Anhydrous solvent (e.g., Dimethylformamide - DMF)
- Deprotection agent (e.g., Trifluoroacetic acid - TFA in Dichloromethane - DCM)
- Standard laboratory glassware for inert atmosphere synthesis
- Purification apparatus (e.g., column chromatography)

Procedure:

- Alkylation: The protected starting diamine is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- A non-nucleophilic base is added to deprotonate the secondary amines.
- The alkylating agent is added dropwise to the reaction mixture, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

- The reaction is quenched, and the product is extracted and purified.
- This alkylation step is repeated to extend the polyamine chain to the desired length (in this case, to a pentamine).
- Deprotection: The fully protected linear pentamine is dissolved in a suitable solvent (e.g., DCM).[6]
- An excess of the deprotection agent (e.g., TFA) is added, and the mixture is stirred at room temperature for several hours.[6]
- The solvent and excess acid are removed under reduced pressure to yield the final linear pentamine, often as a salt (e.g., TFA salt).
- The free base can be obtained by neutralization with a suitable base and subsequent extraction and purification.

Characterization of Linear Pentamines

Objective: To confirm the structure and purity of the synthesized linear pentamine.

Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Dissolve a small sample of the purified pentamine in a suitable deuterated solvent (e.g., D_2O , CDCl_3). The spectrum will show characteristic signals for the protons on the ethylene backbones and near the different amine environments. Integration of the peaks should correspond to the number of protons in each environment.[12]
 - ^{13}C NMR: A ^{13}C NMR spectrum will show distinct signals for the carbon atoms in the ethylene chains. The chemical shifts will vary depending on their proximity to the primary and secondary amine groups.[13]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Acquire the IR spectrum of the neat liquid sample.

- Characteristic peaks to identify include N-H stretching (typically in the $3300\text{--}3500\text{ cm}^{-1}$ region), C-H stretching (around $2850\text{--}2960\text{ cm}^{-1}$), and N-H bending (around 1600 cm^{-1}).
[9][10][14]
- Mass Spectrometry (MS):
 - Use a suitable ionization technique (e.g., Electrospray Ionization - ESI) to obtain the mass spectrum.
 - The molecular ion peak corresponding to the calculated molecular weight of the pentamine should be observed.

Visualizations of Pathways and Relationships

Synthesis Pathway of Tetraethylenepentamine (TEPA)

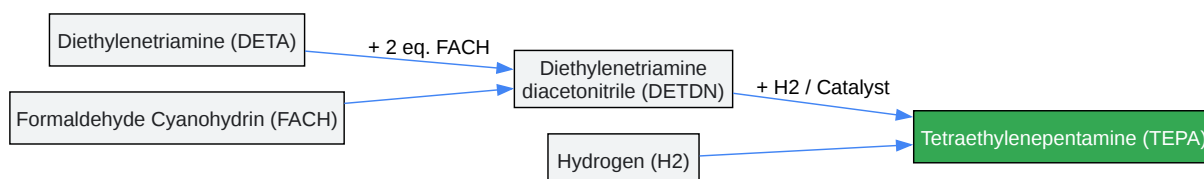


Figure 1: Industrial Synthesis Pathway of TEPA

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Caption: Industrial synthesis of TEPA via the cyanomethylation of diethylenetriamine followed by hydrogenation.

Experimental Workflow for Characterization

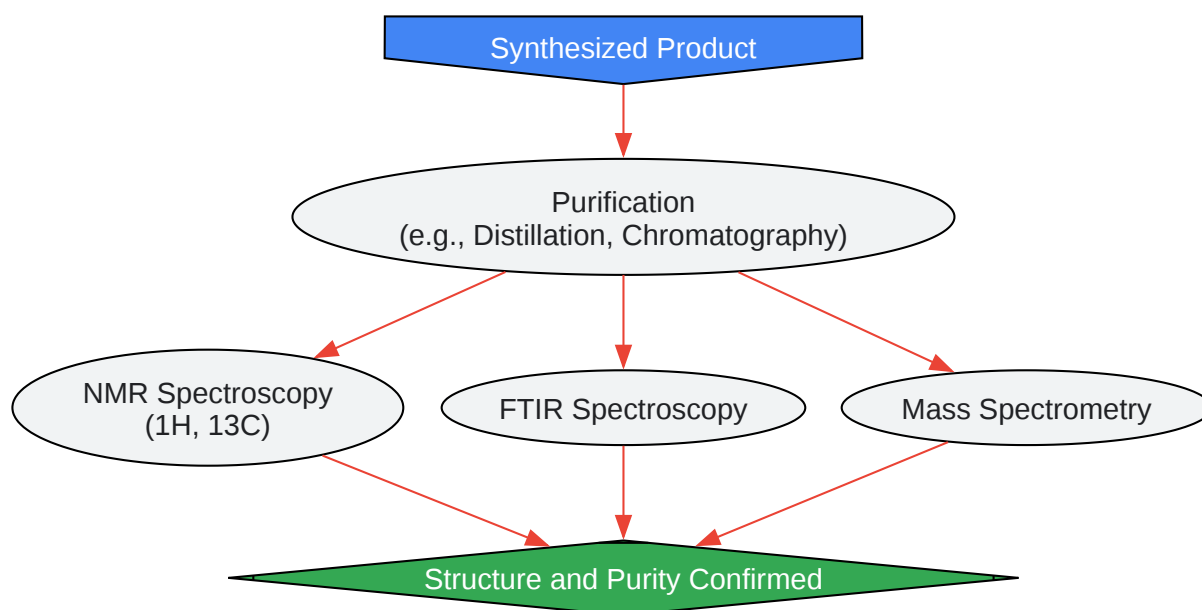


Figure 2: Workflow for Characterization of a Linear Pentamine

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Caption: A typical experimental workflow for the purification and structural confirmation of a synthesized linear pentamine.

Coordination of TEPA as a Pentadentate Ligand

Caption: Diagram illustrating the coordination of the five nitrogen atoms of TEPA to a central metal ion (M⁺).

Biological Role of Polyamines and Therapeutic Intervention

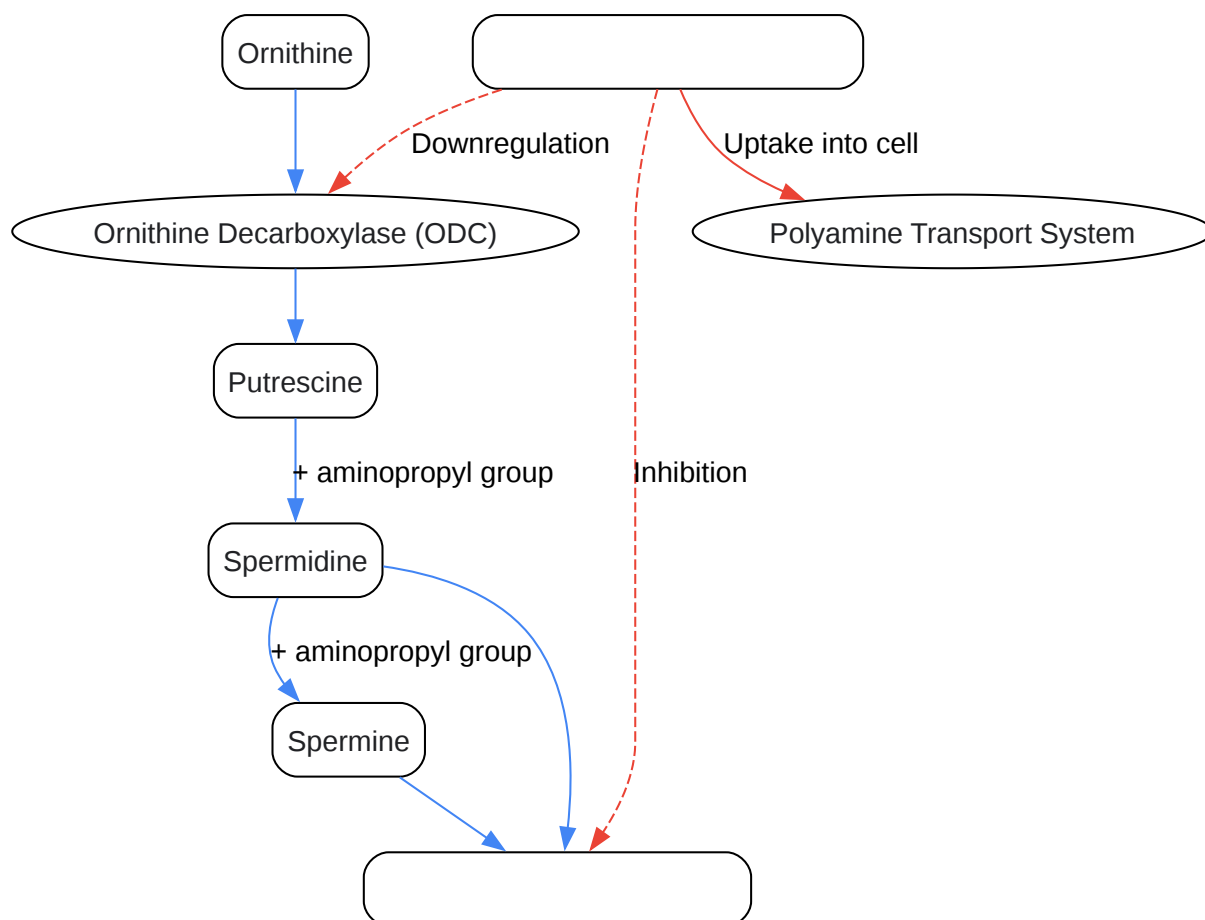


Figure 4: Simplified Role of Polyamines in Cell Proliferation and Therapeutic Targeting

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